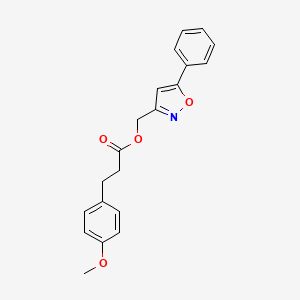

(5-Phenyl-1,2-oxazol-3-yl)methyl 3-(4-methoxyphenyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

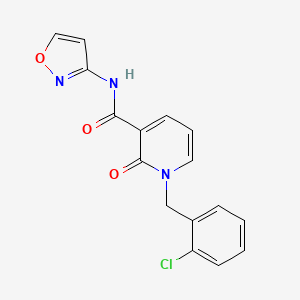

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It’s a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Synthesis Analysis

The synthesis of oxazole derivatives often involves the use of various reagents and conditions, and the yield can vary depending on the specific reactants and conditions used .Molecular Structure Analysis

The molecular structure of oxazole derivatives can be analyzed using various spectroscopic techniques, including 1H-NMR and 13C-NMR .Chemical Reactions Analysis

The chemical reactions involving oxazole derivatives can be complex and varied, depending on the specific reactants and conditions used .Physical And Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, and the molecular weight can be determined using mass spectrometry .Scientific Research Applications

Antimicrobial Activity

Oxazole derivatives have been recognized for their antimicrobial properties. The compound could potentially be used to develop new antimicrobial agents that target a variety of pathogens. Its efficacy against bacteria and fungi can be assessed through in vitro studies, comparing its activity to standard drugs like chloramphenicol and fluconazole .

Anticancer Potential

Recent studies have highlighted the anticancer activities of oxazole derivatives. They can act on various targets within cancer cells, including STAT3, microtubules, and DNA topoisomerases, leading to apoptosis or cell cycle arrest. This compound could be synthesized and tested against different cancer cell lines to determine its efficacy and potency .

Anti-inflammatory Uses

Oxazole derivatives have shown promise as anti-inflammatory agents. They could be evaluated for their potential to reduce inflammation in conditions such as arthritis or inflammatory bowel disease. Animal models like carrageenan-induced edema in albino rats can be used for initial screening .

Antidiabetic Applications

The structural motif of oxazole has been found in several antidiabetic drugs. The compound could be investigated for its ability to modulate blood glucose levels, potentially acting as an insulin sensitizer or an inhibitor of glucose production .

Antioxidant Properties

Oxazole derivatives can exhibit antioxidant properties, which are beneficial in combating oxidative stress-related diseases. This compound could be studied for its ability to scavenge free radicals and protect against oxidative damage .

Enzyme Inhibition

Many oxazole derivatives are known to inhibit specific enzymes involved in disease processes. This compound could be assessed for its inhibitory effects on enzymes like tyrosine kinases, which are implicated in cancer progression, or COX-2, which plays a role in inflammation .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methyl 3-(4-methoxyphenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-23-18-10-7-15(8-11-18)9-12-20(22)24-14-17-13-19(25-21-17)16-5-3-2-4-6-16/h2-8,10-11,13H,9,12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJGSMXBOMCYDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)OCC2=NOC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylthio)-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2870673.png)

![3-[[(E)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2870676.png)

![2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole](/img/structure/B2870677.png)

![(E)-2-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2870678.png)

![N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]-2-chloroacetamide](/img/structure/B2870679.png)

![1-Allyl-2'-amino-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2870682.png)